molecular formula C26H28N4O2S B2674598 N-(2,6-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1115370-94-9

N-(2,6-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2674598
CAS RN: 1115370-94-9
M. Wt: 460.6
InChI Key: IFZQEYULGGJMBS-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H28N4O2S and its molecular weight is 460.6. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

The formation and structural determination of heterocyclic derivatives, as seen in compounds related to the query chemical, show the chemical's utility in expanding the heterocyclic chemistry domain. For instance, the study on the heterocyclic derivatives of guanidine emphasizes the role of similar compounds in forming novel structures with potential applications in medicinal chemistry and materials science (Banfield, Fallon, & Gatehouse, 1987).

Antimicrobial Activity

Compounds structurally similar to the query chemical have been evaluated for their antimicrobial properties, showing that such molecules can be foundational in developing new antimicrobial agents. Research involving the synthesis and antimicrobial activity of new heterocycles incorporating certain moieties indicates the potential of these compounds to combat microbial resistance (Bondock, Rabie, Etman, & Fadda, 2008).

Pharmacological Research

The exploration of novel synthetic routes and pharmacological evaluation of derivatives indicates the potential of such compounds in drug discovery and development. For example, the synthesis of isoxazolines and isoxazoles of N-substituted derivatives through cycloaddition demonstrates the applicability of similar compounds in synthesizing new pharmacologically active agents (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).

Radioligand Development

Research into the synthesis of selective radioligands for imaging translocator proteins highlights the relevance of structurally related compounds in developing diagnostic tools. The study on radiosynthesis of a selective radioligand using positron emission tomography (PET) showcases the potential applications of similar compounds in neurology and oncology (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Enzyme Inhibition and Antitumor Activity

The design, synthesis, and evaluation of classical antifolates based on similar structures underline the chemical's utility in addressing cancer treatment challenges. Research demonstrates that these compounds can act as dual inhibitors of key enzymes, offering a promising approach to developing novel antitumor agents (Gangjee, Lin, Kisliuk, & McGuire, 2005).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2S/c1-5-14-30-25(32)24-23(20(15-29(24)4)19-12-7-6-8-13-19)28-26(30)33-16-21(31)27-22-17(2)10-9-11-18(22)3/h6-13,15H,5,14,16H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZQEYULGGJMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

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